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Compound of Interest

Compound Name: (2)-Akuammidine

Cat. No.: B15590263

A Technical Guide to the Spectroscopic Data of (Z)-Akuammidine

This guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid
(Z)-Akuammidine, intended for researchers, scientists, and professionals in drug
development. The document details Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, experimental protocols, and a relevant signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Z)-Akuammidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Akuammidine
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Chemical Shift Chemical Shift Coupling

Position (d) in CDCIs (d) in CD30D Multiplicity Constant (J) in
(ppm) (ppm)[1] Hz

3 5.47 5.47 o} 6.7

5a 4.25 4.25 d 9.7

5B 3.80 3.80 d 9.7

9 7.39 7.39 d 1.7

10 6.98 6.98 t 7.4

11 7.06 7.06 t 7.4

12 7.29 7.29 d 8.0

Note: Complete assignment requires 2D NMR data which is referenced in the literature but not
fully detailed in the provided search results.

Table 2: 13C NMR Spectroscopic Data for Akuammidine
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Chemical Shift (8) in CDCIs

Chemical Shift (3) in

Position

(ppm)[1] CDsOD (ppm)[1]
2 103.9 103.9
3 122.4 122.4
5 54.5 54.6
6 31.3 31.3
7 109.8 109.8
8 127.3 127.4
9 118.1 118.2
10 119.8 119.9
11 122.4 122.4
12 109.8 109.8
13 139.2 139.3
14 41.0 41.0
15 50.7 50.8
16 51.8 51.9
17 74.3 74.4
18 12.9 12.9
19 142.3 142.3
20 58.4 58.4
21 52.6 52.7
C=0 173.3 Not Reported
OCHs 53.6 53.7

Mass Spectrometry (MS)
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Table 3: Mass Spectrometry Data for Akuammidine

Parameter Value

Molecular Formula C21H24N203][2]
Molecular Weight 352.43 g/mol [2]
Exact Mass 352.17869263 Da[2]
Precursor lon [M+H]* m/z 353[3][4]

Major Fragment lon m/z 166[3][4]

Note: The major fragment ion at m/z 166 is characteristic of the sarpagan bridge structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (Z)-Akuammidine,
synthesized from established protocols for related alkaloids.

Isolation of (Z)-Akuammidine

A common method for the isolation of akuamma alkaloids is through pH-zone-refining
countercurrent chromatography from the seeds of Picralima nitida.

o Extraction: Powdered seeds of Picralima nitida are extracted with a suitable solvent such as
methanol or ethanol.

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloids from non-basic compounds. The extract is dissolved in an acidic aqueous
solution and washed with an organic solvent. The aqueous layer is then basified, and the
alkaloids are extracted with an organic solvent like dichloromethane or ethyl acetate.

o Chromatography: The resulting alkaloid fraction is then purified using pH-zone-refining
countercurrent chromatography or column chromatography on silica gel or alumina to yield
pure (Z)-Akuammidine.

NMR Spectroscopy
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Sample Preparation: A sample of pure (Z)-Akuammidine (typically 5-10 mg) is dissolved in
approximately 0.5 mL of a deuterated solvent (e.g., CDCls or CD3OD) in a 5 mm NMR tube.

Instrument: NMR spectra are recorded on a Bruker Avance spectrometer, or equivalent,
operating at a proton frequency of 400 MHz or higher.

'H NMR Acquisition: *H NMR spectra are acquired with a spectral width of approximately 12
ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCIs
at o 7.26 ppm).

13C NMR Acquisition: 13C NMR spectra are acquired with proton decoupling. A spectral width
of about 220 ppm is used, with a relaxation delay of 2-5 seconds. Chemical shifts are
referenced to the solvent peak (e.g., CDCls at & 77.16 ppm).

2D NMR: For complete structural elucidation and assignment of proton and carbon signals,
2D NMR experiments such as COSY, HSQC, and HMBC are performed.

Mass Spectrometry

o Sample Preparation: A dilute solution of (Z)-Akuammidine is prepared in a suitable solvent,
typically methanol or acetonitrile, often with the addition of a small amount of formic acid to
promote ionization.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-
TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid
chromatography system (LC-MS/MS).

Chromatography: The sample is injected onto a C18 reversed-phase column. A gradient
elution is typically used, for example, with a mobile phase consisting of water with 0.1%
formic acid (A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry: The mass spectrometer is operated in positive ion mode with
electrospray ionization (ESI). Data is acquired in a data-dependent manner, where the most
intense ions in a full scan MS spectrum are automatically selected for fragmentation
(MS/MS). Collision-induced dissociation (CID) is used to generate fragment ions.
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Signaling Pathway

(Z)-Akuammidine is known to act as an agonist at the p-opioid receptor (MOR), which is a G-
protein coupled receptor (GPCR). The activation of MOR leads to a cascade of intracellular
events.
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Caption: p-Opioid Receptor Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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